4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid
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Overview
Description
4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring fused with a benzoic acid moiety. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 6-methyl-4-oxo-1H-pyrimidine-2-amine with benzoic acid derivatives under specific conditions. One common method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, thereby exerting its antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound with a pyrimidine ring and benzoic acid moiety, used as an anticancer drug.
Methotrexate: Another pyrimidine derivative with similar biological activities, used in cancer and autoimmune disease treatment.
Uniqueness
4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid is unique due to its specific structural features and the presence of a methyl group at the 6-position of the pyrimidine ring. This structural modification may enhance its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-6-10(16)15-12(13-7)14-9-4-2-8(3-5-9)11(17)18/h2-6H,1H3,(H,17,18)(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXOHCNEDWVSIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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